rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans
Description
Molecular Formula: C${10}$H${18}$N$_4$O
Molecular Weight: 210.28 g/mol
CAS Number: 1969287-63-5 (as per structurally related compounds in )
Structure: The compound features a morpholine core (a six-membered ring containing oxygen and nitrogen) substituted with a methyl group at position 4, a phenyl group at position 3, and a methanamine side chain at position 2. The "rac" designation indicates a racemic mixture of enantiomers, while "trans" specifies the relative stereochemistry of substituents .
Applications: Primarily used as a pharmaceutical intermediate, its structural complexity and stereochemical features make it valuable for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation .
Safety and Storage: Requires storage in a dry, ventilated environment at -20°C in tightly sealed containers.
Properties
CAS No. |
1807921-01-2 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an alkyl halide.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.
Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halides, ethers
Scientific Research Applications
rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds share structural motifs (morpholine/oxolane cores, substituted aromatic groups) but differ in substituents, stereochemistry, or ring systems, leading to variations in physicochemical properties and applications:
Table 1: Comparative Analysis of Target Compound and Analogues
*Estimated based on substituent differences.
Structural and Functional Differences
Core Heterocycle: The morpholine ring (O and N in a six-membered ring) in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to oxolane (five-membered oxygen-only ring in CAS 1955561-53-1), which may improve solubility but reduce enzymatic resistance .
Substituent Effects: Phenyl vs. Pyrazole: The phenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration for CNS applications. Pyrazole-substituted analogues (e.g., 4-Ethyl-3-pyrazolyl) may improve solubility and target kinases due to nitrogen-rich aromatic systems . Methyl vs.
Stereochemical Considerations :
Research and Development Trends
Biological Activity
rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature regarding its synthesis, biological mechanisms, and pharmacological applications.
Chemical Structure and Properties
The compound rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine is characterized by a morpholine ring substituted with a phenyl group and a methyl group. Its molecular formula is with a molecular weight of approximately 220.31 g/mol. The compound's key structural features include:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Phenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Methyl Substitution : May influence binding affinity and selectivity.
Research indicates that rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine interacts primarily with serotonin receptors, specifically the 5-HT_2C receptor. Studies have demonstrated that compounds in this class can exhibit functional selectivity towards G_q signaling pathways over β-arrestin recruitment, which is crucial for their antipsychotic effects .
Pharmacological Effects
- Antipsychotic Activity : The compound has been shown to possess antipsychotic-like properties in preclinical models. For instance, it demonstrated significant activity in amphetamine-induced hyperactivity models, suggesting its potential utility in treating conditions like schizophrenia .
- Serotonin Receptor Modulation : It acts as a selective agonist for the 5-HT_2C receptor, which is implicated in mood regulation and appetite control. This selectivity can lead to fewer side effects compared to non-selective agents .
Case Studies
A study conducted on various N-substituted (2-phenylcyclopropyl)methylamines highlighted the importance of structural modifications on receptor selectivity and efficacy. The findings indicated that specific substitutions could enhance the affinity for the 5-HT_2C receptor while minimizing interactions with other serotonin receptors .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine |
| Purity | ≥95% |
| Biological Activity | Effect |
|---|---|
| 5-HT_2C Receptor Agonism | Antipsychotic activity |
| Functional Selectivity | G_q signaling preference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
